Conicol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(6aS,10aS)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-ol |
InChI |
InChI=1S/C16H20O2/c1-10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-16(14,2)3/h5,7-9,12,14,17H,4,6H2,1-3H3/t12-,14+/m1/s1 |
InChI Key |
OBJJEVJNCDBGOD-OCCSQVGLSA-N |
SMILES |
CC1=CC2C(CC1)C(OC3=C2C=C(C=C3)O)(C)C |
Isomeric SMILES |
CC1=C[C@H]2[C@H](CC1)C(OC3=C2C=C(C=C3)O)(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(OC3=C2C=C(C=C3)O)(C)C |
Synonyms |
conicol epiconicol |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Conicol
Total Synthesis Strategies for Conicol
The primary strategy reported for the synthesis of this compound revolves around a highly convergent and enantioselective approach. This approach leverages the power of organocatalysis to establish the key stereocenters and construct the core ring system in a single, efficient operation. Subsequent transformations, including those catalyzed by transition metals, are then employed to complete the synthesis of the natural product.
The first asymmetric total synthesis of (+)-Conicol was a landmark achievement that not only provided a route to this marine meroterpenoid but also definitively established its absolute configuration. acs.orgcapes.gov.br This pioneering work, reported by the Hong group in 2010, is distinguished by its elegant use of an organocatalytic cascade reaction as the cornerstone of the synthetic strategy. acs.orgmdpi.comnih.gov
The core of the first total synthesis of (+)-Conicol is a highly enantioselective, three-component, one-pot quadruple domino reaction. mdpi.comnih.gov This sophisticated cascade reaction rapidly assembles the complex hexahydro-6H-benzo[c]chromene skeleton from simple starting materials. acs.orgacs.org The reaction involves the combination of (E)-2-(2-nitrovinyl)benzene-1,4-diol with two different α,β-unsaturated aldehydes. acs.orgmdpi.com The sequence of events is initiated by an oxa-Michael addition, followed by a Michael addition, a nitro-Michael addition, and is terminated by an aldol (B89426) condensation. acs.orgmdpi.comnih.govscispace.com This powerful strategy allows for the construction of a molecule with three contiguous stereocenters in a single synthetic operation, showcasing a high degree of efficiency. mdpi.comnih.gov
The success of the key cascade reaction in the synthesis of (+)-Conicol is critically dependent on the use of a chiral secondary amine organocatalyst. mdpi.com Specifically, a Jørgensen-type diarylprolinol silyl (B83357) ether was employed to control the stereochemical outcome of the reaction. mdpi.comnih.gov These catalysts function by reversibly forming an iminium ion with the α,β-unsaturated aldehyde substrates. nih.gov This iminium ion activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, facilitating the sequence of nucleophilic conjugate additions that constitute the cascade. nih.govresearchgate.net The application of this chiral secondary amine catalyst was instrumental in achieving the excellent enantioselectivity (99% ee) for the key hexahydro-6H-benzo[c]chromene intermediate. mdpi.comnih.gov
The synthesis of (+)-Conicol serves as a prominent example of the strategic advantages offered by one-pot domino reactions in the construction of complex natural product scaffolds. scispace.comnih.gov The entire core structure was assembled in a one-pot, two-step process centered on the three-component quadruple domino reaction. scispace.com Such processes are highly valued for their efficiency, atom economy, and for reducing the number of purification steps required compared to traditional linear syntheses. nih.gov By forming multiple chemical bonds and stereocenters in a single, uninterrupted sequence, this approach provides a rapid and elegant entry into the this compound molecular framework. mdpi.comnih.gov
Table 1: Key Organocatalytic Cascade Reaction for (+)-Conicol Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Three-component, one-pot, quadruple domino reaction (oxa-Michael/Michael/nitro-Michael/aldol) | acs.orgmdpi.comnih.gov |
| Key Reactants | (E)-2-(2-nitrovinyl)benzene-1,4-diol, α,β-unsaturated aldehydes | acs.orgmdpi.comnih.gov |
| Catalyst | Chiral secondary amine (Jørgensen's diarylprolinol silyl ether IX) | mdpi.comnih.gov |
| Key Product | Hexahydro-6H-benzo[c]chromene intermediate (Compound 36) | nih.gov |
| Enantioselectivity | Superb (99% ee) | nih.gov |
| Significance | Rapid construction of the core scaffold with three contiguous stereocenters | mdpi.comnih.gov |
While organocatalysis was central to building the core structure of (+)-Conicol, the completion of the total synthesis relied on subsequent transformations, including those facilitated by transition metal catalysts. mdpi.commdpi.comnih.gov The integration of different catalytic methods is a common feature in modern synthetic chemistry, allowing for a wide range of chemical manipulations with high selectivity. mdpi.com
Following the successful organocatalytic cascade, the resulting adduct was advanced toward (+)-Conicol through a seven-step sequence. nih.gov A key transformation within this endgame is a decarbonylation reaction. mdpi.com This step was accomplished using Wilkinson's catalyst, tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃). mdpi.comnih.gov The Tsuji-Wilkinson decarbonylation is a well-established method for the stereospecific removal of a carbonyl group from aldehydes. wikipedia.org In the synthesis of (+)-Conicol, this rhodium-catalyzed reaction, along with subsequent hydrogenation and metallic reduction steps, was crucial for converting the highly functionalized intermediate into the final natural product. mdpi.comnih.gov
Table 2: Key Transition Metal-Catalyzed Decarbonylation in (+)-Conicol Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Decarbonylation | mdpi.comnih.gov |
| Catalyst | Wilkinson's catalyst (RhCl(PPh₃)₃) | mdpi.comnih.gov |
| Substrate | An aldehyde intermediate derived from the main domino reaction adduct | mdpi.comnih.gov |
| Role in Synthesis | Part of a seven-step final sequence to convert the intermediate to (+)-Conicol | nih.gov |
| Mechanism Class | Transition metal-catalyzed reaction | wikipedia.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (+)-Conicol |
| (E)-2-(2-nitrovinyl)benzene-1,4-diol |
| Diarylprolinol silyl ether |
| Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) |
Regioselective and Stereoselective Control in this compound Synthesis
A central challenge in the synthesis of this compound is the precise control over its regiochemistry and stereochemistry, given the presence of multiple stereocenters. Significant efforts have been dedicated to developing methodologies that allow for the selective formation of the desired isomers.
The development of diastereoselective and enantioselective methods has been crucial for the successful synthesis of enantiopure (+)-conicol. Organocatalysis has emerged as a particularly powerful tool in this regard.
The first asymmetric total synthesis of (+)-conicol was achieved utilizing a key organocatalytic domino oxa-Michael-Michael-Michael-aldol condensation. nih.gov This complex cascade reaction, catalyzed by a chiral secondary amine, allowed for the construction of the hexahydro-6H-benzo[c]chromene core with the creation of five stereocenters in a single step. epfl.ch Specifically, the reaction between 2-((E)-2-nitrovinyl)benzene-1,4-diol and α,β-unsaturated aldehydes, in the presence of a Jorgensen-Hayashi-type catalyst, proceeded with superb enantioselectivity, yielding the desired product in 99% enantiomeric excess (ee). mdpi.com
Further advancements in the diastereodivergent synthesis of the hexahydro-6H-benzo[c]chromen-6-one skeleton have been reported. nih.govnih.gov By employing modularly designed organocatalysts (MDOs), which self-assemble from amino acid derivatives and cinchona alkaloid derivatives, it is possible to access different diastereomers of the product from the same set of starting materials with high diastereoselectivities (up to 98:2 dr) and enantioselectivities (up to >99% ee). nih.govnih.gov This highlights the tunability of organocatalytic systems to achieve specific stereochemical outcomes.
The use of chiral auxiliaries represents another important strategy for achieving diastereoselectivity in organic synthesis. numberanalytics.comnumberanalytics.com While not explicitly detailed in the total synthesis of this compound itself, this approach is a fundamental and widely applied principle for controlling stereochemistry in complex molecule synthesis.
Table 2: Key Enantioselective and Diastereoselective Reactions in this compound Synthesis
| Reaction | Catalyst/Method | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Domino oxa-Michael-Michael-Michael-aldol condensation | Chiral secondary amine (Jorgensen-Hayashi catalyst) | One-pot construction of the core with five stereocenters | 99% ee | mdpi.comnih.gov |
| Domino Michael/Michael/hemiacetalization | Modularly Designed Organocatalysts (MDOs) | Diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-ones | Up to 98:2 dr, >99% ee | nih.govnih.gov |
The absolute configuration of a chiral molecule is the specific three-dimensional arrangement of its atoms. libretexts.orgucalgary.ca In the case of (+)-conicol, its absolute configuration was definitively elucidated through its total synthesis. nih.gov The stereochemical outcome of the key organocatalytic cascade reaction, which set the five stereocenters, was confirmed by X-ray crystallographic analysis of the reaction adducts. nih.gov This not only confirmed the structures of the synthetic intermediates but also, by extension, established the absolute configuration of the final natural product, (+)-conicol. nih.gov This represents a classic example of how chemical synthesis can be a powerful tool for the structural determination of complex natural products.
Synthetic Methodologies for this compound Analogues and Structural Derivatives
The synthesis of analogues and structural derivatives of this compound is important for exploring the structure-activity relationships (SAR) of this class of compounds. These studies involve modifying the core structure and its substituents to understand their impact on biological activity.
Exploration of Hexahydro-6H-benzo[c]chromene Core Synthesis
The hexahydro-6H-benzo[c]chromene core is the fundamental scaffold of this compound and its analogues. Various synthetic strategies have been developed to construct this tricyclic system.
A diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives has been achieved through a domino Michael/Michael/hemiacetalization reaction followed by oxidation. nih.gov This method allows for the formation of two different diastereomers by selecting the appropriate modularly designed organocatalyst. nih.gov
Another approach involves a three-step sequence starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form a chromene core. rsc.org The key step is a highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and a dienophile, followed by aromatization. rsc.org This metal-free method provides a straightforward route to functionalized 6H-benzo[c]chromenes. rsc.org
The synthesis of hexahydrocannabinol (B1216694) (HHC) and its analogs, which share the hexahydro-6H-benzo[c]chromene core, has also been extensively studied. chemrxiv.org One of the first stereoselective total syntheses of HHC involved an intramolecular Diels-Alder reaction and aldol condensation, followed by aromatization. chemrxiv.org Another method utilizes a Lewis acid-mediated Knoevenagel condensation of olivetol (B132274) with optically pure citronellal. chemrxiv.org These methodologies provide access to a variety of substituted hexahydro-6H-benzo[c]chromene derivatives that can be considered analogues of this compound.
Structure–Synthesis Relationship Studies for this compound Analogues
The synthesis of various analogues of natural products is a key strategy in medicinal chemistry to identify compounds with improved activity or other desirable properties. In the context of this compound-related compounds, synthetic efforts have been directed towards creating libraries of derivatives for biological screening.
For instance, the synthesis of analogues of aplidinone A, a compound also isolated from Aplidium conicum, has been performed to confirm its structure and to generate a series of related quinone derivatives for cytotoxicity and pro-apoptotic activity screening. researchgate.net These studies revealed that a synthetic analogue was a potent cytotoxic and pro-apoptotic agent, demonstrating the potential of natural products to serve as lead structures for developing new therapeutic agents. researchgate.net Structure-activity relationship studies on related natural and synthetic compounds have shown that the biological effects can depend on the length of the prenyl side chain and the substitution pattern on the quinone moiety. researchgate.net
Similarly, the development of synthetic protocols for FK506 and FK520 analogs, guided by their protein crystal structures, has led to compounds with increased selectivity. nih.gov This structure-guided synthesis approach, involving modifications at specific positions, has been successful in generating analogues with improved therapeutic potential. nih.gov Although not directly related to this compound, this illustrates a powerful paradigm in the development of analogues of complex natural products. The synthesis of various cannabinoid analogues with the hexahydro-6H-benzo[c]chromene skeleton has also been driven by the need to understand their structure-activity relationships. nih.gov
Biosynthetic Pathways and Natural Occurrence of Conicol
Isolation of Conicol from Marine Organisms
While the primary and most well-documented natural source of this compound (Chloramphenicol) is the soil bacterium Streptomyces venezuelae, the compound and its producing organisms can be found in various environments, including marine ecosystems. nih.govdrugbank.comnih.gov The presence of this compound in marine organisms is often attributed to environmental contamination from terrestrial runoff or aquaculture practices. nih.govshrimpalliance.comresearchgate.net However, bacteria, including actinomycetes like Streptomyces, are ubiquitous, and strains capable of producing this antibiotic may exist in marine sediments and waters. nih.gov
The first and most notable producer of this compound identified was Streptomyces venezuelae, originally isolated from a soil sample. nih.govwikipedia.org This Gram-positive bacterium remains the model organism for studying the biosynthesis of this antibiotic. nih.gov While other soil actinomycetes also produce this compound, S. venezuelae is the most studied. nih.gov In marine contexts, bacteria such as Vibrio and Shewanella species have been isolated from various sea organisms, although they are primarily studied for antibiotic resistance rather than production. nih.gov The potential for novel marine microbial species to produce this compound remains an area of interest, given the vast and largely unexplored biodiversity of marine microorganisms.
Table 1: Primary this compound-Producing Organism
| Species | Phylum | Natural Habitat |
|---|
The extraction and purification of naturally produced this compound from bacterial cultures, such as Streptomyces venezuelae, involve a series of established biochemical techniques. These methods aim to separate the antibiotic from the culture broth and cellular biomass. google.com
Initial Extraction:
Fermentation and Separation: The producing organism is cultured in a suitable nutrient medium for a period of 2 to 5 days to allow for antibiotic production. google.com The culture broth is then separated from the mycelium (bacterial cells) by centrifugation or filtration. google.com
Solvent Extraction: this compound is extracted from the clarified liquid filtrate using a hydrophobic polar solvent, such as ethyl acetate (B1210297) or butyl acetate. google.com This step leverages the differential solubility of this compound to move it from the aqueous phase to the organic phase.
Purification Steps:
Concentration: The organic solvent containing the extracted this compound is concentrated, often under vacuum, to reduce the volume. google.com
Chromatography: The crude extract is further purified using chromatographic techniques. Silica gel or alumina (B75360) chromatography are common methods used to separate this compound from other metabolites and impurities. google.com
Crystallization: The final step often involves repeated recrystallization to obtain pure, crystalline this compound. google.com
More modern methods for determining this compound concentrations in environmental samples like water or honey involve techniques such as liquid-liquid extraction or solid-phase extraction followed by high-performance liquid chromatography (HPLC). researchgate.net
Proposed Biosynthetic Pathways of this compound
The biosynthesis of this compound is a complex process that begins with intermediates from primary metabolism. The pathway has been extensively studied in Streptomyces venezuelae and involves a modified shikimate pathway and a non-ribosomal peptide synthetase (NRPS) system. nih.gov
The assembly of the this compound molecule draws from several fundamental precursor molecules derived from central metabolic pathways. nih.govnih.gov
Shikimate Pathway: The initial stages of biosynthesis utilize the shikimate pathway to produce chorismic acid. nih.gov This aromatic precursor is a critical branch point for the synthesis of the p-nitrophenyl group of this compound. nih.gov
p-Aminobenzoic Acid (PABA) Pathway: Chorismic acid is converted to 4-amino-4-deoxychorismate, which is a key precursor dedicated to the this compound pathway, leading to the formation of the p-aminophenylalanine moiety. nih.gov
Glycerol (B35011) and Acetic Acid: Studies using carbon-14 (B1195169) labeled precursors have shown that glycerol contributes an intact three-carbon fragment to the propanediol (B1597323) side chain of the molecule. nih.gov Acetic acid also contributes carbon atoms, particularly to the dichloroacetyl fraction. nih.gov
Formic Acid: Formic acid has been identified as a contributor to the carbonyl group of the final molecule. nih.gov
Table 2: Key Precursors in this compound Biosynthesis
| Precursor Molecule | Originating Pathway | Contribution to this compound Structure |
|---|---|---|
| Chorismic acid | Shikimate Pathway | Forms the p-nitrophenyl group |
| 4-amino-4-deoxychorismate | PABA Pathway | Intermediate leading to the aromatic core |
| Glycerol | Glycolysis | Forms the propanediol side chain |
The formation of this compound involves a series of enzymatic reactions that build upon the precursor molecules. A key step is the formation of an aminoacyl-S-enzyme intermediate, highlighting the role of an NRPS-like mechanism. rsc.orgnih.gov
Formation of the Aryl-Acid Moiety: The pathway begins with the conversion of chorismate. Enzymes guide the synthesis towards p-aminophenylalanine.
Acyl-Carrier Protein (ACP) Involvement: A gene encoding an acyl carrier protein is embedded within the biosynthetic gene cluster, suggesting that intermediates are tethered to the enzyme complex during synthesis. nih.govedgehill.ac.uk
Hydroxylation and Nitration: Subsequent steps involve hydroxylations on the propanediol side chain and the characteristic nitration of the phenyl ring.
Dichloroacetylation: The final step is the attachment of the dichloroacetyl group to the amine of the p-nitrophenylserinol backbone. The enzyme Chloramphenicol acetyltransferase (CAT) is known to be involved in bacterial resistance by acetylating this compound, but the biosynthetic enzyme responsible for the initial dichloroacetylation is distinct. nih.govimpactfactor.org
Molecular and Genetic Basis of this compound Biosynthesis
The genetic blueprint for this compound production is located in a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces venezuelae. nih.gov This cluster contains all the necessary genes to produce the enzymes required for the entire biosynthetic pathway.
Comparative genomic and transcriptional analyses have identified an extended gene cluster (sven0909 to sven0928) in S. venezuelae ATCC 10712. nih.govuea.ac.uk This cluster includes genes encoding:
Shikimate pathway homologues: Genes responsible for converting primary metabolites into the aromatic core of the molecule.
Non-Ribosomal Peptide Synthetase (NRPS): A monomodular NRPS gene is a key component, responsible for activating and incorporating the aryl-acid intermediate.
Acyl Carrier Protein (ACP): A gene (sven0925) for an ACP is present, which is crucial for carrying the growing molecular chain. nih.govedgehill.ac.uk
Regulatory Genes: A cluster-associated transcriptional activator (Sven0913) is involved in controlling the expression of the biosynthetic genes. nih.govedgehill.ac.uk
Accessory and Transport Genes: The cluster also includes genes for a phosphopantetheinyl transferase (Sven0914), which is necessary to activate the ACP and NRPS, and a Na+/H+ antiporter (Sven0915), likely involved in exporting the antibiotic out of the cell. nih.govedgehill.ac.uk
The coordinated expression of these genes allows the bacterium to efficiently synthesize the complex this compound molecule from simple metabolic precursors. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-amino-4-deoxychorismate |
| Acetic Acid |
| Alumina |
| Butyl Acetate |
| Chloramphenicol |
| Chorismic acid |
| Ethyl Acetate |
| Formic Acid |
| Glycerol |
| p-Aminobenzoic Acid (PABA) |
| p-aminophenylalanine |
| p-nitrophenylserinol |
Advanced Analytical Methodologies for Conicol Research
Spectroscopic Techniques for Conicol Structural Characterization
Spectroscopic methods are fundamental in elucidating the molecular architecture of this compound. High-resolution techniques offer unambiguous data on its atomic arrangement and stereochemical configuration.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms within the molecule.
For a more detailed analysis, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for determining the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of substituents. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry of this compound.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Analog (Note: This data is representative of the type of information obtained and not actual data for this compound)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| 1 | 172.5 | - | H-2, H-3 | - |
| 2 | 52.8 | 4.5 (dd, 8.5, 4.0) | C-1, C-3, C-4 | H-3 |
| 3 | 34.1 | 2.1 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 78.2 | 3.9 (t, 8.0) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | 39.5 | 1.9 (m) | C-4, C-6, C-7 | H-4, H-6 |
| 6 | 28.7 | 1.6 (m) | C-4, C-5, C-7 | H-5, H-7 |
| 7 | 130.1 | 5.5 (dt, 15.0, 6.5) | C-5, C-6, C-8, C-9 | H-6, H-8 |
| 8 | 125.4 | 5.8 (d, 15.0) | C-6, C-7, C-9 | H-7 |
| 9 | 65.3 | 4.2 (d, 5.0) | C-7, C-8 | - |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of the parent ion.
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to fragment the this compound molecule. The resulting fragmentation patterns provide valuable structural information, helping to identify key functional groups and substructures. This is particularly useful for identifying and characterizing transformation products of this compound that may arise from metabolic processes or chemical degradation.
Given that this compound is a chiral molecule, determining its absolute stereochemistry is essential. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. These techniques measure the differential absorption or rotation of left and right circularly polarized light by the chiral molecule.
The experimental CD spectrum of this compound is often compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of the absolute configuration of all stereocenters in the molecule.
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound, provided that suitable crystals can be grown. This technique determines the precise spatial coordinates of each atom in the crystal lattice, offering an unambiguous determination of bond lengths, bond angles, and absolute stereochemistry (when a heavy atom is present or through anomalous dispersion).
X-ray crystallography can also be used to study the structure of this compound adducts, such as complexes with proteins or other molecules. This provides invaluable insight into the intermolecular interactions that govern the biological activity or chemical reactivity of this compound.
Chromatographic Separations and Purity Analysis of this compound
Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from complex mixtures, as well as for the separation of its stereoisomers.
For chiral molecules like this compound, enantioselective chromatography is a crucial technique for separating its enantiomers. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of this compound, leading to different retention times and allowing for their separation and quantification.
The choice of the chiral stationary phase is critical and often involves screening various types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The development of a robust enantioselective chromatographic method is vital for quality control and for studying the properties of individual enantiomers.
Table 2: Representative Chiral HPLC Method Parameters for Separation of this compound Enantiomers (Note: This data is illustrative and not specific to an actual analysis of this compound)
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) in this compound Analysis
Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are indispensable for the analysis of complex mixtures, such as natural product extracts. nih.govnih.gov These methods offer high sensitivity and selectivity, making them ideal for identifying and quantifying specific compounds like this compound, even at trace levels. wikipedia.orgwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing a wide range of compounds, particularly those that are non-volatile or thermally unstable. mst.or.jpthermofisher.com It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org In the context of analyzing compounds from natural sources like conifers, LC-MS is frequently used for profiling specialized metabolites. nih.gov
Research on conifer wood extracts demonstrates the utility of LC-MS for identifying various classes of compounds, including lignans, flavonoids, and diterpenes. nih.gov A typical LC-MS method for such an analysis might involve the following:
Chromatography: Separation is often achieved on a C18 column. nih.govnih.gov The mobile phase typically consists of a gradient of water and acetonitrile, often with a modifier like formic acid to improve peak shape and ionization efficiency. nih.gov
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique used for these types of analyses, as it is a soft ionization method suitable for a wide range of compounds. nih.govnih.gov The mass spectrometer can be operated in both positive and negative ion modes to detect a broader array of compounds. nih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information by fragmenting specific ions. nih.gov
A study on the analysis of coniferyl ferulate and its metabolite coniferyl alcohol in rat plasma provides a relevant example of LC-MS/MS methodology. nih.gov While not this compound itself, the methods are applicable to similar phenolic compounds. The key parameters from this study are summarized below.
Table 1: Example LC-MS/MS Parameters for Analysis of Coniferyl Ferulate and Coniferyl Alcohol
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Phenomenex Luna C18 (2.1mm x 50mm, 1.7µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Mass Spectrometry | |
| Instrument | TSQ Quantum Access Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Selected-Reaction Monitoring (SRM) |
Source: Development of a sensitive LC-MS/MS method for quantification of coniferyl ferulate and its metabolite coniferyl alcohol in rat plasma: Application to a pharmacokinetic study. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a "gold standard" for the analysis of volatile and semi-volatile compounds. wikipedia.org The technique separates compounds in a gaseous mobile phase and then detects them with a mass spectrometer. thermofisher.com For compounds that are not sufficiently volatile, a derivatization step is often required to increase their volatility. researchgate.net
In the analysis of extracts from coniferous trees, GC-MS has been used to identify acidic components after derivatization to make them suitable for gas chromatography. researchgate.net This approach is effective for analyzing complex mixtures of organic compounds. mdpi.com
A typical GC-MS analysis involves:
Injection: The sample is vaporized in a heated injection port. innovatechlabs.com
Separation: The vaporized sample is passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com
Ionization and Detection: As compounds elute from the column, they are ionized (commonly by electron ionization - EI) and fragmented. The mass spectrometer then separates and detects these fragments, producing a unique mass spectrum for each compound that can be used for identification by comparing it to spectral libraries. mdpi.com
The table below outlines typical parameters that could be adapted for the GC-MS analysis of this compound or related compounds, based on general methodologies for analyzing organic compounds in natural extracts. mdpi.com
Table 2: General GC-MS Parameters for Phytochemical Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Carrier Gas | Helium |
| Column | Capillary column (e.g., DB-5ms) |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |
| Mass Spectrometry | |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan for identification |
Source: Adapted from standard GC-MS analytical methodologies for organic compounds. thermofisher.commdpi.com
The selection between LC-MS and GC-MS for the analysis of this compound would depend on its specific physicochemical properties, such as its volatility and thermal stability. Given its potential structure, both techniques could yield valuable information, with LC-MS being suitable for direct analysis and GC-MS likely requiring a derivatization step.
Theoretical and Computational Studies of Conicol
Quantum Chemical Calculations of Conicol Electronic Structure and Reactivity
Although no specific data tables for this compound's electronic properties can be presented, a hypothetical table based on calculations that would be performed in such a study is shown below for illustrative purposes. These parameters are crucial for understanding the molecule's stability, reactivity, and potential interactions.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is illustrative as specific studies on this compound were not found. Calculations would typically be performed at a specified level of theory, e.g., B3LYP/6-31G).*
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. | -5.8 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 4.6 eV |
| Dipole Moment | Measure of the net molecular polarity. | 1.5 D |
| Electron Affinity | Energy released when an electron is added to a neutral molecule. | 1.1 eV |
| Ionization Potential | Energy required to remove an electron from a neutral molecule. | 7.9 eV |
These parameters, once calculated, would provide a fundamental understanding of this compound's reactivity. For instance, the locations of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Modeling and Dynamics Simulations of this compound and its Interactions
There are no specific molecular modeling or molecular dynamics (MD) simulation studies published that focus solely on this compound and its interactions with other chemical or biological systems.
MD simulations would be instrumental in understanding the conformational flexibility of the tetrahydro-6H-benzo[c]chromene core of this compound. Such simulations could reveal the dominant conformations in different environments and provide insights into how the molecule might bind to a biological target. The interactions are often governed by non-covalent forces, which can be modeled to predict binding affinities.
Computational Elucidation of Reaction Mechanisms in this compound Synthesis
The synthesis of this compound, particularly its stereoselective synthesis, has been a subject of significant interest. nih.govacs.org While comprehensive computational studies on the entire synthesis pathway are not available, computational methods have been applied to understand specific steps.
One notable area is the investigation of organocatalytic reactions, which are key to establishing the stereochemistry of (+)-Conicol. The first asymmetric total synthesis of (+)-conicol was achieved through an organocatalytic domino oxa-Michael-Michael-Michael-aldol condensation. nih.govacs.org The mechanism of similar proline-catalyzed domino reactions has been a subject of computational study, providing insights into the transition states that dictate the high enantioselectivity observed. libretexts.org
Furthermore, a study employing DFT calculations has been conducted on a related decarbonylation reaction that could be relevant to synthetic strategies for molecules like this compound. researchgate.net This research investigated the mechanism of nickel-catalyzed decarbonylation of lactones and the influence of phosphine (B1218219) ligands. researchgate.net The study elucidated that the electronic effects of the phosphine ligand are dominant in the decarbonylation process, with more electron-withdrawing ligands lowering the reaction's energy barrier. researchgate.net
Table 2: Key Findings from a DFT Study on a Related Decarbonylation Reaction
| Aspect Studied | Computational Method | Key Finding |
|---|---|---|
| Reaction Mechanism | DFT | The mechanism involves Ni(0) activation of the C(acyl)-O bond, followed by decarbonylation and reductive elimination. researchgate.net |
| Ligand Effects | DFT | The electronic effect of the phosphine ligand is the dominant factor in controlling the reaction's energy barrier. researchgate.net |
These findings, while not directly on a reported synthesis of this compound, showcase how computational chemistry can be used to rationalize reaction outcomes and guide the design of more efficient synthetic routes for this class of compounds.
In Silico Prediction of this compound Molecular Interactions within Chemical Systems
There are no published in silico studies specifically predicting the molecular interactions of this compound within broader chemical systems using methods like Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling.
Such studies are crucial for predicting the biological activity or toxicity of a compound before undertaking extensive experimental testing. nih.govnih.gov For a natural product like this compound, in silico predictions could help identify potential biological targets and guide the design of derivatives with improved properties. These computational approaches rely on building models from datasets of compounds with known activities. chemrxiv.orgmedrxiv.org Given that this compound is part of the broader class of cannabinoids and related structures, a QSAR model for this class could potentially be used to predict its activity, but no such specific application to this compound has been reported.
Research Applications and Utility of Conicol in Chemical Science
Coniferol as a Benchmark Compound for Organic Synthesis Methodologies Development
The synthesis of coniferol and its derivatives serves as a valuable platform for the development and validation of new organic synthesis methodologies. Its structure presents specific challenges, such as the control of stereochemistry at the double bond and the selective manipulation of its hydroxyl groups.
Several synthetic strategies have been employed to produce coniferol and its isomers, providing a basis for comparing the efficiency and selectivity of different reactions. These methods include:
Wittig Reaction: This olefination reaction has been utilized to construct the propenyl side chain of coniferol, starting from vanillin. Microwave-assisted protocols have demonstrated excellent yields and high regioselectivity for the desired (E)-isomer. nih.gov
Knoevenagel Condensation: This method has also been applied in the synthesis of ferulic acid, a precursor to coniferol. nih.gov
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Fujiwara–Moritani reactions, offer powerful tools for creating the carbon-carbon bonds necessary for synthesizing monolignols like coniferol. nih.gov
Reduction Reactions: The reduction of corresponding carboxylic acids or esters is a key step in many synthetic routes to coniferol. DIBALH (Diisobutylaluminium hydride) is a commonly used reducing agent for this transformation. nih.gov
The synthesis of more complex lignin model compounds, such as trimers of coniferyl alcohol, further showcases its role as a benchmark. These syntheses involve chemo-enzymatic pathways, including laccase-mediated oxidation for C-C coupling and S_N2 reactions for C-O coupling, providing advanced models to study lignin structure and degradation. frontiersin.orgresearchgate.net
Table 1: Synthetic Methodologies for Coniferol and its Precursors
| Methodology | Key Reaction | Starting Material (Example) | Purpose |
|---|---|---|---|
| Wittig Reaction | Olefination | Vanillin | Construction of the propenyl side chain. nih.gov |
| Knoevenagel Condensation | Condensation | Guaiacol derivative | Synthesis of ferulic acid, a precursor. nih.gov |
| Suzuki Coupling | C-C Bond Formation | Aryl halide and boronic acid | Formation of the carbon skeleton. nih.gov |
| DIBALH Reduction | Ester/Aldehyde Reduction | Methyl ferulate | Conversion of carbonyl to alcohol. nih.govfrontiersin.org |
| Laccase-mediated Oxidation | C-C Coupling | Coniferyl alcohol | Dimerization and polymerization studies. frontiersin.org |
Coniferol as a Chemical Probe for Investigating Fundamental Biological Processes
Chemical probes are essential tools for dissecting complex biological pathways. nih.gov Coniferol and its derivatives have utility in studying the fundamental processes of lignification and plant cell wall biosynthesis. As a primary precursor to lignin, its metabolism and transport are of significant interest.
Researchers use labeled isotopes of coniferol to trace its path through biosynthetic pathways and to understand the mechanisms of lignin polymerization. These studies help to elucidate the roles of specific enzymes, such as peroxidases and laccases, in the formation of the complex lignin polymer. The stereoselective biosynthesis of lignans, such as (+)- and (-)-pinoresinol from coniferyl alcohol, is directed by dirigent proteins, and studying this process provides insight into the control of stereochemistry in biological systems. wikipedia.org
Furthermore, understanding the biosynthesis of coniferol is crucial for efforts in metabolic engineering. For instance, down-regulating certain enzymes in the pathway can lead to the production of novel monolignol-like metabolites, such as iso-sinapyl alcohol, offering insights into the flexibility of the plant's metabolic network. nih.gov
Coniferol-Inspired Scaffolds in Material Science Research
While coniferol itself is not typically used directly as a primary scaffolding material in the same way as polymers like cellulose (B213188) or collagen, its role as a key monomer in lignin provides inspiration for the development of bio-based materials. nih.govresearchgate.netmdpi.com Lignin, a natural polymer of coniferol and other monolignols, is a subject of intense research for the creation of sustainable and functional materials.
Research in this area focuses on:
Lignin-based Polymers: The inherent properties of lignin, such as its aromatic nature and cross-linked structure, are being harnessed to create new polymers, composites, and resins.
Biomimetic Lignification: Scientists are studying the enzymatic polymerization of coniferol in vitro to mimic the natural process of lignification. This allows for the creation of synthetic lignins with tailored properties. Aggregation during coniferyl alcohol polymerization in pectin solutions is one biomimetic approach to understanding the initial stages of lignification. thegoodscentscompany.com
Carbon Fibers: Lignins composed of specific monolignols, including 5-hydroxyconiferyl alcohol (derived from coniferyl alcohol), are being investigated for their potential as precursors for value-added products like lignin-based carbon fibers. nih.gov
The development of scaffolds from natural materials is a rapidly growing field, and while coniferol is not a direct scaffolding material, its polymeric form, lignin, holds significant promise. nih.govmdpi.com
Utilization of Coniferol as a Precursor for Novel Chemical Entities
Coniferol serves as a versatile chemical building block for the synthesis of a variety of high-value compounds. researchgate.net Its functional groups—the phenolic hydroxyl, the methoxy group, and the allylic alcohol—provide multiple points for chemical modification, making it an attractive starting material for generating novel chemical entities.
Examples of compounds derived from coniferol or its close biosynthetic relatives include:
Eugenol: This aromatic compound, used in flavorings and fragrances, is biosynthetically related to coniferol. wikipedia.org
Stilbenoids and Coumarins: Coniferol is an intermediate in the biosynthesis of these classes of natural products, which exhibit a wide range of biological activities. wikipedia.org
Neolignans: These compounds, formed by the dimerization of monolignols, have various biological activities and have been synthesized from precursors like eugenol, which is closely related to coniferol. For example, cis- and trans-dihydrodehydrodiconiferyl alcohols are neolignans. scielo.br
Bio-based Fine Chemicals: There is a growing interest in using biocatalytic methods to produce coniferol from renewable lignocellulosic biomass, positioning it as a key intermediate in sustainable chemical production. researchgate.net This approach offers an alternative to petrochemical-based synthesis. researchgate.net
The strategic modification of the coniferol scaffold allows for the exploration of new chemical space and the development of molecules with novel properties and applications.
Future Directions and Emerging Research Themes in Conicol Studies
Integration of Artificial Intelligence and Machine Learning in Conicol Synthesis Planning
The synthesis of complex natural products like this compound is a resource-intensive endeavor, often requiring numerous steps and extensive empirical optimization. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to navigate this complexity, offering the potential to dramatically accelerate the design of synthetic routes. acs.orgnih.gov
Furthermore, AI can be instrumental in designing analogues of this compound. By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict how modifications to the this compound structure might influence its biological activity. vdoc.pub This in silico screening allows for the prioritization of high-potential derivatives for synthesis, focusing laboratory efforts on compounds with the greatest therapeutic promise. The integration of AI promises to move beyond the synthesis of the natural product itself and into the realm of targeted drug discovery inspired by the this compound scaffold.
Table 1: Application of AI/ML in Natural Product Synthesis Planning
| AI/ML Application | Description | Potential Impact on this compound Research |
| Computer-Aided Synthesis Planning (CASP) | Algorithms analyze a target molecule and propose viable retrosynthetic pathways based on known chemical reactions. tandfonline.com | Generation of novel, potentially more efficient, synthetic routes to the this compound core. tandfonline.com |
| Reaction Outcome & Condition Prediction | ML models predict the success, yield, and optimal conditions (temperature, solvent, catalyst) for specific chemical reactions. | De-risking of complex steps in this compound synthesis; reduction of time spent on empirical optimization. |
| De Novo Drug Design & QSAR | AI designs novel molecular structures based on a target profile and predicts biological activity from chemical structure. vdoc.pub | Design and prioritization of this compound analogues with enhanced or novel biological activities. |
| Natural Language Processing (NLP) | Algorithms extract chemical information, including structures and reaction data, from scientific literature and patents. acs.org | Rapidly expand the knowledge base for retrosynthesis software, incorporating the latest synthetic methods relevant to this compound. |
Flow Chemistry and Continuous Manufacturing Approaches for this compound Production
The transition from laboratory-scale synthesis to industrial production is a major bottleneck for many complex natural products. Flow chemistry, or continuous manufacturing, offers a compelling solution to the challenges of scalability, safety, and consistency. nih.govcordenpharma.comgoflow.at
In its simplest form, flow chemistry involves pumping reagents through a network of tubes and reactors, where they mix and react in a continuous stream. cordenpharma.commt.com This paradigm offers vastly superior heat and mass transfer compared to traditional batch reactors (e.g., round-bottom flasks). nih.govcordenpharma.com Many steps in the known synthesis of this compound, particularly exothermic or fast reactions, could be rendered safer and more reproducible under flow conditions. goflow.at The small internal volume of flow reactors minimizes the risk associated with handling potentially unstable intermediates or hazardous reagents. goflow.atmt.com
A continuous flow setup for this compound could involve a modular system where each module performs a specific reaction step. ajinomoto.com The output of one reactor would feed directly into the next, eliminating the need for manual isolation and purification of intermediates, thereby significantly shortening production timelines and reducing waste. cam.ac.uk This approach is not only beneficial for large-scale production but also for rapid library synthesis. By systematically varying the input of different building blocks, a continuous flow system could efficiently generate a diverse library of this compound analogues for biological screening.
Table 2: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Relevance to this compound Production |
| Heat Transfer | Poor; difficult to control, risk of hot spots. | Excellent; high surface-area-to-volume ratio allows precise temperature control. cordenpharma.com | Improved safety and selectivity for potentially exothermic steps in the this compound synthesis. |
| Mass Transfer | Limited by stirring speed; can be inefficient. | Excellent; rapid mixing through diffusion and static mixers. goflow.at | Higher reaction rates and yields, better reproducibility between runs. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior control. mt.comajinomoto.com | Enables the use of more reactive or hazardous reagents that might be avoided in batch. |
| Scalability | Difficult; "scaling up" often requires complete re-optimization. | Straightforward; production is scaled by running the system for longer periods ("scaling out"). ajinomoto.com | Facilitates seamless transition from lab-scale synthesis to pilot-scale production of this compound. |
| Automation | Difficult to fully automate multi-step processes. | Easily automated; allows for integrated multi-step synthesis and real-time analysis. cam.ac.uk | Potential for automated, on-demand synthesis of this compound and its derivatives. |
Chemoenzymatic and Biocatalytic Strategies for this compound Synthesis
Nature's catalysts—enzymes—offer unparalleled selectivity and efficiency for performing complex chemical transformations under mild conditions. slideplayer.com Chemoenzymatic synthesis, which combines the best of traditional organic chemistry with biocatalysis, presents a powerful strategy for improving the synthesis of intricate molecules like this compound. rsc.orgnih.gov
For a terpene-derived structure like this compound, enzymes such as cytochrome P450 monooxygenases could be employed for late-stage C-H oxidation. nih.gov This would allow for the selective installation of hydroxyl groups at positions that are difficult to functionalize using conventional chemical reagents, providing a direct route to new analogues. Similarly, ketoreductases (KREDs) could be used for highly diastereoselective reductions of carbonyl groups, a common challenge in natural product synthesis. mdpi.com
A future chemoenzymatic route to this compound could utilize a key chemical reaction to construct the core skeleton, followed by a series of enzymatic steps to install the final functional groups with perfect stereocontrol. mdpi.com Directed evolution techniques can further be used to engineer enzymes with tailored reactivity, optimizing them to accept the this compound scaffold as a substrate and perform "new-to-nature" transformations. nih.gov This approach not only promises more efficient and environmentally friendly syntheses but also opens up a vast new chemical space for this compound derivatives. nih.govresearchgate.net
Interdisciplinary Research on this compound with Advanced Analytical Platforms
The structural complexity of this compound necessitates the use of sophisticated analytical techniques for its characterization and study. Future research will increasingly rely on an interdisciplinary approach that combines advanced analytical platforms with computational methods to fully understand its properties and biological functions.
High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structure elucidation and verification, as was demonstrated in the initial synthesis of this compound where X-ray crystallography confirmed the structure of key intermediates. nih.gov Future studies could employ advanced NMR techniques like residual dipolar coupling (RDC) analysis to study the conformational dynamics of the this compound scaffold in solution.
Coupling these analytical techniques with computational chemistry will be crucial. For example, density functional theory (DFT) calculations can be used to predict NMR spectra, aiding in the assignment of complex structures. Molecular docking simulations, informed by experimental data from techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to model the interaction of this compound with its biological targets, providing insights into its mechanism of action. pharmaceutical-journal.com This synergy between advanced analytical instrumentation and computational tools will be paramount in translating the synthetic accessibility of this compound into tangible progress in chemical biology and medicinal chemistry.
Q & A
Basic Research Questions
Q. How can researchers formulate a testable hypothesis for Conicol’s biological activity using the PICO framework?
- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to structure the hypothesis. For example:
- Population : Specific cell lines or model organisms (e.g., in vitro cancer cell models).
- Intervention : this compound treatment at varying concentrations.
- Comparison : Control groups (e.g., untreated cells or alternative compounds).
- Outcome : Quantifiable metrics (e.g., apoptosis rates, IC50 values).
Ensure alignment with literature gaps identified via systematic reviews .
Q. What experimental controls are essential for validating this compound’s chemical stability in pharmacological studies?
- Methodological Answer : Include:
- Positive/Negative Controls : Use known stabilizers or degradants under identical conditions.
- Environmental Replicates : Test stability across pH levels, temperatures, and solvent systems.
- Analytical Validation : Employ HPLC or mass spectrometry to track degradation products. Reference protocols from medicinal chemistry guidelines for reproducibility .
Q. How can researchers identify knowledge gaps in this compound’s mechanism of action using systematic literature reviews?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND (mechanism OR pathway) NOT industrial") in databases like PubMed or Scopus.
- Data Extraction : Map findings to pathways (e.g., NF-κB, apoptosis) and highlight understudied targets.
- Gap Analysis : Apply tools like PRISMA to visualize trends and inconsistencies in existing studies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported pharmacokinetic properties across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from high-quality studies (e.g., standardized dosing in rodent models) to assess variability.
- Source Evaluation : Scrutinize methodologies (e.g., bioavailability assays, sampling intervals) for protocol divergence.
- In Silico Modeling**: Use tools like GastroPlus to simulate absorption differences caused by formulation variables .
Q. How can researchers optimize this compound’s synthetic protocol to enhance yield without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst load) using response surface methodology.
- Green Chemistry Principles : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Real-Time Monitoring : Implement PAT (Process Analytical Technology) to track intermediates. Validate with NMR crystallography .
Q. What integrative approaches are recommended for studying this compound’s multi-target effects in complex biological systems?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify synergistic pathways.
- Network Pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape.
- Phenotypic Screening : Use high-content imaging to correlate structural modifications with functional outcomes .
Methodological Frameworks
- For Hypothesis Development : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- For Data Contradictions : Apply triangulation by cross-validating results across analytical techniques (e.g., SPR, ITC) .
- For Reproducibility : Follow BJOC guidelines for experimental reporting, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
